1-Chloro-4-iodo-[2,7]naphthyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-iodo-2,7-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-3-11-2-1-5(6)7(10)4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJURXYCTRQJAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C(=CN=C2Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294202 | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234616-02-4 | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,7-Naphthyridine, 1-chloro-4-iodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization of 1 Chloro 4 Iodo 1 2 Naphthyridine
Influence of Chlorine and Iodine Substituents on Naphthyridine Reactivity
The chemical behavior of 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine is dictated by the electronic properties of the naphthyridine core and the distinct characteristics of its halogen substituents. The researchgate.netwikipedia.orgnaphthyridine system is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further amplified by the inductive effect of the chlorine atom at the C1 position.
This electronic landscape creates a molecule with two primary sites for reaction: the C1 position bearing the chlorine atom and the C4 position bearing the iodine atom. The reactivity at these sites is highly differentiated:
C1-Cl Bond: The chlorine atom at the C1 position is situated alpha to the N2 nitrogen. This placement makes the C1 position highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The adjacent nitrogen atom can stabilize the negative charge that develops in the Meisenheimer intermediate during a nucleophilic attack, thereby facilitating the displacement of the chloride ion. masterorganicchemistry.com
C4-I Bond: The iodine atom at the C4 position is primarily exploited for its role as an excellent leaving group in organometallic cross-coupling reactions . The Carbon-Iodine bond is significantly weaker and more polarizable than the Carbon-Chlorine bond. This makes it the preferred site for oxidative addition to low-valent transition metal catalysts, such as Palladium(0), which is the key initial step in catalytic cycles like those of Suzuki, Stille, and Negishi reactions. wikipedia.orgnih.gov
This predictable hierarchy in reactivity allows for a stepwise and regioselective functionalization of the researchgate.netwikipedia.orgnaphthyridine scaffold, making 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine a powerful intermediate in synthetic chemistry.
Nucleophilic Aromatic Substitution (SNAr) Reactions of 1-Chloro-4-iodo-researchgate.netwikipedia.orgnaphthyridine
The C1 position of 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine is primed for nucleophilic aromatic substitution (SNAr) due to the activating effect of the adjacent nitrogen atom (N2). In these reactions, a nucleophile attacks the electron-deficient carbon atom bearing the chlorine, leading to the displacement of the chloride ion. This selectivity is pronounced, leaving the iodo-substituent at C4 untouched, available for subsequent transformations.
Common nucleophiles used in SNAr reactions with similar chloro-heterocycles include amines, alkoxides, and thiolates. This allows for the introduction of a wide range of functional groups at the C1 position, significantly diversifying the molecular architecture. For instance, reaction with an amine (R-NH₂) would yield a 1-amino- researchgate.netwikipedia.orgnaphthyridine derivative, while reaction with an alkoxide (R-O⁻) would produce a 1-alkoxy- researchgate.netwikipedia.orgnaphthyridine. The efficiency of these reactions is often high, driven by the formation of a stable, resonance-delocalized intermediate (Meisenheimer complex). masterorganicchemistry.com
Organometallic Cross-Coupling Reactions of 1-Chloro-4-iodo-researchgate.netwikipedia.orgnaphthyridine
Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis, and 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine is an ideal substrate for these transformations. The differential reactivity of the C-I and C-Cl bonds allows for selective C-C and C-heteroatom bond formation.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are widely used to form new carbon-carbon bonds. In the case of 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine, these reactions occur with high regioselectivity at the C4 position. The greater reactivity of the C-I bond towards the initial oxidative addition step with the Pd(0) catalyst is the driving force for this selectivity. wikipedia.orgnih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted naphthyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is highly valued for its mild reaction conditions and the commercial availability of a vast array of boronic acids.
Stille Coupling: The Stille reaction couples the substrate with an organotin compound (organostannane). While effective, the toxicity of organotin reagents has led to a preference for other methods like the Suzuki coupling in many applications. wikipedia.org
Below is a representative table of potential Suzuki-Miyaura coupling reactions.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Expected Product |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 1-Chloro-4-phenyl- researchgate.netwikipedia.orgnaphthyridine |
| 3-Thienylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane | 1-Chloro-4-(thiophen-3-yl)- researchgate.netwikipedia.orgnaphthyridine |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | 1,4-Dioxane | 1-Chloro-4-(4-methoxyphenyl)- researchgate.netwikipedia.orgnaphthyridine |
This table is illustrative and based on general principles of Suzuki-Miyaura reactions.
The Negishi coupling utilizes organozinc reagents to form C-C bonds with organic halides. This reaction is known for its high functional group tolerance and reactivity. wikipedia.orgorganic-chemistry.org For 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine, the Negishi coupling would also be expected to proceed selectively at the C4-I bond. The use of organozinc reagents, which can be prepared from a wide variety of precursors, makes this a powerful tool for introducing complex alkyl, aryl, and heteroaryl moieties. For example, a palladium-catalyzed Negishi coupling with PhZnCl would selectively functionalize the iodo position, leaving the chloro group intact for subsequent transformations.
| Organozinc Reagent (R-ZnX) | Catalyst System | Solvent | Expected Product |
| Phenylzinc chloride | Pd(PPh₃)₄ | THF | 1-Chloro-4-phenyl- researchgate.netwikipedia.orgnaphthyridine |
| Ethylzinc bromide | PdCl₂(Amphos) | THF | 1-Chloro-4-ethyl- researchgate.netwikipedia.orgnaphthyridine |
| 2-Furylzinc chloride | Pd(P(t-Bu)₃)₂ | THF/NMP | 1-Chloro-4-(furan-2-yl)- researchgate.netwikipedia.orgnaphthyridine |
This table is illustrative and based on general principles of Negishi coupling reactions. nih.gov
While palladium is the most common catalyst for these transformations, other transition metals like copper and cobalt can also be employed.
Copper-Catalyzed Reactions: Copper catalysts, often used in Ullmann-type reactions, are particularly useful for forming C-N, C-O, and C-S bonds. For example, a copper-catalyzed coupling with an amine or an alcohol could be used to introduce these functionalities, typically at the more reactive C4-I position.
Cobalt-Catalyzed Reactions: Cobalt catalysis offers an alternative pathway for generating arylzinc compounds from aryl halides, which can then be used in subsequent coupling reactions. organic-chemistry.org This can sometimes provide different or complementary reactivity compared to palladium-based systems.
Directed Metalation and Subsequent Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds in aromatic and heterocyclic systems. wikipedia.org The process involves deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.orguwindsor.ca The resulting organolithium species is then quenched with an electrophile to install a new substituent.
In the context of the researchgate.netwikipedia.orgnaphthyridine core, the nitrogen atoms themselves can act as directing groups. However, the presence of the halogen substituents on 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine complicates this approach. Strong organolithium bases would likely react preferentially via halogen-metal exchange at the C4-I position rather than through C-H deprotonation.
However, related functionalized researchgate.netwikipedia.orgnaphthyridines have been successfully subjected to directed lithiation using specialized bases like (2,2,6,6-tetramethylpiperidyl)lithium (LiTMP). researchgate.net Such strategies often target a specific C-H bond based on the directing influence of substituents or the inherent acidity of the ring positions. For 1-chloro-4-iodo- researchgate.netwikipedia.orgnaphthyridine, a hypothetical directed metalation, if successful, would likely occur at the C3 or C5 positions, which are adjacent to the ring nitrogens and not occupied by halogens. Subsequent quenching with an electrophile (e.g., an aldehyde, carbon dioxide, or an alkyl halide) would introduce a new functional group at that site. The development of more selective bases, such as TMPZnCl·LiCl, is expanding the scope of these reactions on complex heterocycles. nih.gov
Chemo- and Regioselectivity in Transformational Reactions of 1-Chloro-4-iodo-libretexts.orgwikipedia.orgnaphthyridine
The presence of two different halogen atoms, chlorine and iodine, at the C1 and C4 positions of the libretexts.orgwikipedia.orgnaphthyridine ring, respectively, imparts a significant degree of selectivity in cross-coupling reactions. This selectivity is primarily dictated by the differential reactivity of the carbon-halogen bonds, with the carbon-iodine (C-I) bond being considerably more susceptible to oxidative addition to a palladium(0) catalyst than the more robust carbon-chlorine (C-Cl) bond. This inherent difference in reactivity is the foundation for the chemo- and regioselective functionalization of 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions, are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. In the case of 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine, these reactions can be directed to occur selectively at the C4 position, leaving the C1-chloro group intact for subsequent transformations.
A notable example of this selectivity is seen in the palladium-catalyzed Negishi cross-coupling reaction. The reaction of 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine with an organozinc reagent, such as phenylzinc chloride (PhZnCl), in the presence of a palladium catalyst, selectively functionalizes the iodo position. This allows for the introduction of an aryl group at C4 while preserving the chloro substituent at C1 for potential further derivatization.
This principle of selective reactivity is not limited to Negishi coupling. Similar regioselectivity is observed in other palladium-catalyzed reactions. For instance, in dihalogenated systems like 2-bromo-4-iodo-quinoline, Sonogashira coupling with terminal alkynes and Suzuki coupling with boronic acids proceed preferentially at the iodo-substituted position. This well-established precedent in related heterocyclic systems strongly supports the expected regioselective functionalization of 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine at the C4 position.
The general scheme for such selective transformations can be represented as follows:
Scheme 1: Regioselective Cross-Coupling at the C4-Iodo Position
This schematic illustrates the general principle of regioselective functionalization of 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine, where 'R' can be an aryl, vinyl, or alkynyl group introduced via various palladium-catalyzed cross-coupling reactions.
The ability to sequentially functionalize the libretexts.orgwikipedia.orgnaphthyridine core at two distinct positions opens up avenues for the synthesis of a diverse library of complex molecules with potentially interesting biological or material properties. The initial selective reaction at the C4 position yields a 1-chloro-4-substituted- libretexts.orgwikipedia.orgnaphthyridine intermediate. This intermediate can then be subjected to a second, different cross-coupling reaction or a nucleophilic aromatic substitution at the C1 position to introduce a second point of diversity.
While the principle of chemo- and regioselectivity is well-established for dihalogenated heterocycles, detailed research findings specifically for 1-chloro-4-iodo- libretexts.orgwikipedia.orgnaphthyridine with a broad range of coupling partners and reaction conditions would be invaluable for fully harnessing its synthetic potential.
Computational and Theoretical Investigations on 1 Chloro 4 Iodo 1 2 Naphthyridine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations provide a powerful lens through which the intrinsic properties of a molecule can be understood at the atomic and electronic levels. For 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine, these methods illuminate the molecule's geometry, stability, and electronic distribution, which are fundamental to its chemical behavior.
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is a widely used tool for predicting the geometry and stability of molecules. In the case of 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine, DFT calculations would be employed to determine the optimal three-dimensional arrangement of its atoms. These calculations typically involve optimizing the bond lengths, bond angles, and dihedral angles to find the lowest energy conformation of the molecule.
The stability of the molecule can be inferred from the calculated total energy. A lower total energy corresponds to a more stable structure. Furthermore, vibrational frequency analysis is often performed following a geometry optimization. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. These calculations provide foundational data for understanding the molecule's behavior and for subsequent, more complex computational studies.
Table 1: Predicted Geometrical Parameters for 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine (Illustrative) This table is illustrative and based on typical values for similar structures, as specific experimental or computational data for this exact molecule is not readily available.
| Parameter | Predicted Value |
|---|---|
| C-Cl Bond Length | ~1.74 Å |
| C-I Bond Length | ~2.10 Å |
| C-N Bond Lengths (average) | ~1.33 Å |
| C-C Bond Lengths (average) | ~1.40 Å |
| Planarity | The naphthyridine ring system is expected to be largely planar. |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. researchgate.net It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and distribution of these orbitals in 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine can predict its susceptibility to nucleophilic and electrophilic attack.
The HOMO is the outermost orbital containing electrons and is associated with the ability of a molecule to donate electrons. Regions of the molecule with a high HOMO density are likely sites for electrophilic attack. Conversely, the LUMO is the innermost orbital without electrons and represents the ability of a molecule to accept electrons. Areas with high LUMO density are prone to nucleophilic attack.
The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap indicates that the molecule is more polarizable and more reactive. For halogenated naphthyridines, the presence of electronegative halogen atoms is expected to lower the energy of both the HOMO and LUMO compared to the parent naphthyridine.
Table 2: Predicted Frontier Molecular Orbital Energies for 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine (Illustrative) This table is illustrative and based on typical values for similar halogenated aromatic systems.
| Orbital | Predicted Energy (eV) | Implication |
|---|---|---|
| HOMO | -6.5 to -7.5 | Electron-donating ability, site of electrophilic attack |
| LUMO | -1.5 to -2.5 | Electron-accepting ability, site of nucleophilic attack |
| HOMO-LUMO Gap | 4.5 to 5.5 | Chemical reactivity and kinetic stability |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites for electrophilic and nucleophilic attack. nih.gov
In an MEP map, different colors are used to represent varying levels of electrostatic potential. nih.gov Typically, red indicates regions of high electron density and negative electrostatic potential, which are attractive to electrophiles. nih.gov Blue represents areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. nih.gov Green and yellow represent intermediate electrostatic potentials.
For 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine, the MEP map is expected to show negative potential (red) around the nitrogen atoms due to their lone pairs of electrons. The regions around the hydrogen atoms and the electron-withdrawing halogen atoms (particularly the iodine, which is more polarizable) would likely exhibit a more positive potential (blue). This information complements the FMO analysis in predicting the molecule's reactive behavior.
Mechanistic Insights from Computational Simulations of Reactions
Computational simulations of chemical reactions can provide detailed mechanistic insights that are often difficult to obtain through experimental methods alone. For 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine, these simulations could be used to study a variety of reactions, such as nucleophilic aromatic substitution, cross-coupling reactions, or interactions with biological targets.
By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and reaction products. This allows for the determination of reaction pathways and the calculation of activation energies, which are crucial for understanding reaction rates and selectivity. For instance, simulations could be used to investigate whether a nucleophile would preferentially attack the carbon atom attached to the chlorine or the one bonded to the iodine, providing valuable information for synthetic chemists.
Prediction of Spectroscopic Properties through Theoretical Calculations
Theoretical calculations can be used to predict various spectroscopic properties of a molecule, such as its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can be invaluable in identifying and characterizing the molecule, especially when experimental data is scarce.
Vibrational spectroscopy (IR and Raman) is sensitive to the vibrations of chemical bonds. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that can be compared with experimental data to confirm the structure of the molecule. researchgate.net Similarly, theoretical calculations can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C) in the NMR spectrum, aiding in the assignment of experimental signals. mdpi.com For 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine, these theoretical predictions would provide a spectroscopic fingerprint that could guide its synthesis and characterization.
Table 3: Predicted Spectroscopic Data for 1-Chloro-4-iodo- researchgate.netnih.govnaphthyridine (Illustrative) This table is illustrative and based on general expectations for such structures.
| Spectroscopic Technique | Predicted Features |
|---|---|
| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm, with splitting patterns determined by their coupling with neighboring protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. Carbons attached to halogens will show distinct chemical shifts. |
| IR Spectroscopy | Characteristic peaks for C-H stretching, C=C and C=N stretching in the aromatic region, and C-Cl and C-I stretching at lower frequencies. |
Advanced Applications and Future Directions in 1 Chloro 4 Iodo 1 2 Naphthyridine Research
1-Chloro-4-iodo-nih.govnih.govnaphthyridine as a Versatile Synthetic Building Block
The utility of 1-Chloro-4-iodo- nih.govnih.govnaphthyridine as a synthetic intermediate is rooted in the distinct reactivity of its two halogen substituents. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making the iodo group at the C4 position significantly more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings. Conversely, the chloro group at the C1 position is more susceptible to nucleophilic aromatic substitution (SNAr). This orthogonal reactivity allows for a stepwise and site-selective functionalization of the naphthyridine core, making it an exceptionally powerful tool for constructing complex molecular architectures.
Precursor for Complex Polyfunctionalized Naphthyridine Architectures
The ability to sequentially introduce different substituents at the C1 and C4 positions enables the synthesis of highly decorated nih.govnih.govnaphthyridine scaffolds. For instance, a typical synthetic strategy would involve a palladium-catalyzed cross-coupling reaction to introduce a carbon-based substituent (e.g., aryl, alkyl, or alkynyl group) at the C4 position via the iodo group. The more stable chloro group at C1 remains intact during this process. In a subsequent step, the chloro group can be displaced by a variety of nucleophiles, such as amines, alcohols, or thiols, to install a different functional group at the C1 position. This stepwise approach provides precise control over the final structure, facilitating the creation of diverse libraries of polyfunctionalized naphthyridines for various applications.
Role in the Synthesis of Annulated Heterocyclic Systems
Annulated heterocyclic systems, where another ring is fused to the naphthyridine core, often exhibit unique biological and photophysical properties. 1-Chloro-4-iodo- nih.govnih.govnaphthyridine is an ideal precursor for such structures. For example, starting with related 1,3-dichloro- nih.govnih.govnaphthyridine derivatives, researchers have successfully synthesized fused systems like furo[2,3-c]-2,7-naphthyridines and thieno[2,3-c]-2,7-naphthyridines. nih.gov The synthesis often involves an initial substitution at one of the halogenated positions with a reactant containing a suitable functional group, which then undergoes an intramolecular cyclization to form the new fused ring. For instance, reaction with ethyl 2-mercaptoacetate can lead to the formation of a thieno[2,3-c]-2,7-naphthyridine core. nih.gov The differential reactivity of the iodo and chloro groups in 1-Chloro-4-iodo- nih.govnih.govnaphthyridine offers a sophisticated handle to control the regiochemistry of these annulation reactions, further expanding the accessible chemical space of fused naphthyridine systems.
Contributions to the Total Synthesis of Natural Products and Analogues
The nih.govnih.govnaphthyridine scaffold is a core component of various alkaloids isolated from natural sources, including plants and marine organisms. mdpi.comnih.gov For example, compounds like Jasminine and Sesbanine feature this heterocyclic core. nih.gov While the direct application of 1-Chloro-4-iodo- nih.govnih.govnaphthyridine in a completed total synthesis of a natural product is not prominently documented in recent literature, its potential as a key building block is clear. Synthetic chemists often rely on functionalized heterocyclic precursors to construct complex natural products. nih.govnih.gov The ability to selectively elaborate the C1 and C4 positions of the nih.govnih.govnaphthyridine ring using this building block would be highly advantageous in the stereocontrolled synthesis of these alkaloids and their analogues, enabling further investigation of their biological properties.
Potential in Medicinal Chemistry Research
The nih.govnih.govnaphthyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid structure, hydrogen bonding capabilities, and ability to engage in π-stacking interactions make it an ideal framework for designing ligands that can bind to various biological targets with high affinity and selectivity.
Scaffold for the Design and Synthesis of Biologically Active Compounds
Derivatives of nih.govnih.govnaphthyridine have demonstrated a wide spectrum of biological activities, including antitumor, antimicrobial, analgesic, and anticonvulsant effects. researchgate.net This broad activity makes the scaffold a fertile ground for drug discovery. The functional groups introduced onto the naphthyridine core via precursors like 1-Chloro-4-iodo- nih.govnih.govnaphthyridine play a crucial role in modulating this activity. By systematically varying the substituents at the C1 and C4 positions, medicinal chemists can fine-tune the pharmacological profile of the resulting compounds to optimize potency, selectivity, and pharmacokinetic properties. The versatility of this building block allows for the rapid synthesis of compound libraries necessary for high-throughput screening and lead optimization campaigns.
Structure-Activity Relationship (SAR) Studies on 2,7-Naphthyridine (B1199556) Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological effect. For the naphthyridine class of compounds, extensive SAR studies have been conducted to identify key structural features responsible for their cytotoxic effects against various cancer cell lines. nih.gov
A study evaluating a series of naphthyridine derivatives against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines revealed several important SAR insights. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models indicated that specific substitutions on the naphthyridine ring were critical for cytotoxicity. nih.gov
Key SAR Findings for Cytotoxicity of Naphthyridine Derivatives: nih.gov
C1 Position: The presence of an NH group at the C-1 position was found to be important for cytotoxicity.
C4 Position: A carbonyl group at the C-4 position of the naphthyridine ring was identified as a key feature for potent anticancer activity.
C2 Position: The attachment of a naphthyl ring at the C-2 position significantly contributed to the cytotoxic effects.
Methyl Substitution: The position of methyl groups on the core structure also influenced activity. Compounds with methyl groups at the C-6 or C-7 positions were generally more active than those substituted at the C-5 position.
The insights gained from such SAR studies are invaluable for the rational design of new, more potent, and selective anticancer agents based on the nih.govnih.govnaphthyridine scaffold. Precursors like 1-Chloro-4-iodo- nih.govnih.govnaphthyridine provide the chemical tools necessary to systematically apply these findings and synthesize the next generation of targeted therapeutics.
Exploration of Specific Pharmacological Activities (e.g., Neurotropic, Anticancer, Antimicrobial)
The rsc.orgnaphthyridine core is a recognized pharmacophore, and its derivatives have been extensively investigated for a range of biological activities. The presence of chloro and iodo substituents on the 1-Chloro-4-iodo- rsc.orgnaphthyridine molecule is anticipated to modulate these activities, potentially leading to enhanced efficacy or novel mechanisms of action.
Neurotropic Activity: Derivatives of the rsc.orgnaphthyridine scaffold have shown promising neurotropic properties, including anticonvulsant, sedative, anti-anxiety, and antidepressant effects. nih.govresearchgate.net For instance, piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines have been synthesized and have demonstrated significant anticonvulsant activity in preclinical models. nih.gov The introduction of halogen atoms, such as chlorine and iodine, could influence the lipophilicity and electronic properties of the molecule, thereby affecting its ability to cross the blood-brain barrier and interact with central nervous system targets. Future research could explore the potential of 1-Chloro-4-iodo- rsc.orgnaphthyridine and its derivatives as modulators of neurotransmitter receptors or ion channels implicated in neurological disorders.
Anticancer Activity: The rsc.orgnaphthyridine framework is a key component of several compounds with established cytotoxic and antitumor activities. researchgate.net A recent patent highlights novel 2,7-naphthyridine compounds as inhibitors of Microtubule-associated serine/threonine kinase-like (MASTL), a target for cancer therapy. nih.govnih.gov Furthermore, new derivatives of 2,7-naphthyridine-3-carboxylic acid have been synthesized and screened for their in vitro anticancer activity, with some Schiff base derivatives showing particular promise. researchgate.net The halogen substituents in 1-Chloro-4-iodo- rsc.orgnaphthyridine offer handles for further chemical modification, allowing for the generation of a library of compounds to be screened against various cancer cell lines. The potential mechanisms of action could involve the inhibition of kinases, interaction with DNA, or disruption of other critical cellular processes in cancer cells.
Antimicrobial Activity: Naphthyridine derivatives, in general, have a well-documented history of antimicrobial activity. mdpi.comnih.govnih.govscilit.com While much of the research has focused on the 1,8-naphthyridine (B1210474) isomer, the rsc.orgnaphthyridine core also holds potential for the development of new anti-infective agents. researchgate.net The presence of halogen atoms can enhance the antimicrobial potency of heterocyclic compounds. Therefore, 1-Chloro-4-iodo- rsc.orgnaphthyridine could serve as a valuable starting point for the synthesis of novel antibacterial and antifungal agents. Future studies could involve the evaluation of this compound and its derivatives against a broad spectrum of pathogenic microorganisms, including drug-resistant strains.
| Pharmacological Activity | Related rsc.orgNaphthyridine Derivatives | Observed Effects | Potential Role of 1-Chloro-4-iodo- rsc.orgnaphthyridine |
| Neurotropic | Piperazino-substituted pyrazolo[3,4-c]-2,7-naphthyridines | Anticonvulsant, anxiolytic, antidepressant | Modulation of CNS targets due to altered physicochemical properties. |
| Anticancer | Novel 2,7-naphthyridine compounds | MASTL inhibition | Scaffold for developing new kinase inhibitors or cytotoxic agents. |
| Anticancer | 2,7-Naphthyridine-3-carboxylic acid derivatives | Cytostatic activity | Potential for derivatization to enhance anticancer efficacy. |
| Antimicrobial | General naphthyridine derivatives | Broad-spectrum antibacterial and antifungal activity | Starting point for novel anti-infective agents due to halogenation. |
Applications in Materials Science and Catalysis
Beyond its pharmacological potential, the structural features of 1-Chloro-4-iodo- rsc.orgnaphthyridine make it an attractive building block for applications in materials science and catalysis.
Naphthyridine moieties are excellent ligands for transition metals due to the presence of two nitrogen atoms in a fused ring system, which can chelate metal ions. rsc.orgrsc.orgresearchgate.netacs.org The resulting metal complexes have shown significant catalytic activity in a variety of organic transformations. ntu.edu.twescholarship.orgresearchgate.netacs.org The substitution pattern of 1-Chloro-4-iodo- rsc.orgnaphthyridine allows for the synthesis of well-defined mono- and bimetallic complexes. The electronic properties of the naphthyridine ring, and consequently the catalytic activity of the metal center, can be fine-tuned by the electron-withdrawing effects of the chloro and iodo groups. These ligands could be employed in the development of catalysts for cross-coupling reactions, hydrogenation, and other important chemical processes.
Naphthyridine derivatives have been investigated for their interesting photophysical properties, including fluorescence and phosphorescence. dntb.gov.ua These properties can be tuned by altering the substitution pattern on the naphthyridine core. The presence of heavy atoms like iodine in 1-Chloro-4-iodo- rsc.orgnaphthyridine could promote intersystem crossing, potentially leading to enhanced phosphorescence. This makes it a candidate for incorporation into organic light-emitting diodes (OLEDs) as a phosphorescent dopant. Furthermore, the reactive chloro and iodo groups provide sites for the attachment of other functional moieties, enabling the creation of larger conjugated systems with tailored absorption and emission characteristics for applications in sensors, imaging agents, and other advanced materials. tandfonline.com Theoretical studies on other 2,7-naphthyridine derivatives have also suggested their potential for applications in optical switching. researchgate.net
| Application Area | Key Features of Naphthyridine Ligands/Materials | Potential Contribution of 1-Chloro-4-iodo- rsc.orgnaphthyridine |
| Transition Metal Catalysis | Strong chelation to metal centers, tunable electronic properties. | Halogen substituents can modify the electronic environment of the metal, influencing catalytic activity and selectivity. |
| Functional Materials | Tunable photophysical properties (fluorescence, phosphorescence). | The heavy iodine atom may enhance phosphorescence. Reactive sites for further functionalization to create novel materials. |
Future Research Directions and Unexplored Potential of 1-Chloro-4-iodo-rsc.orgniscpr.res.innaphthyridine
The exploration of 1-Chloro-4-iodo- rsc.orgnaphthyridine is still in its early stages, and a vast landscape of research opportunities remains to be explored.
Key future research directions include:
Systematic Pharmacological Screening: A comprehensive evaluation of the neurotropic, anticancer, and antimicrobial activities of 1-Chloro-4-iodo- rsc.orgnaphthyridine and a library of its derivatives is warranted. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds for further development.
Development of Novel Catalytic Systems: The synthesis and characterization of transition metal complexes of 1-Chloro-4-iodo- rsc.orgnaphthyridine and its derivatives could lead to the discovery of highly efficient and selective catalysts for a range of organic transformations.
Design and Synthesis of Advanced Materials: The incorporation of the 1-Chloro-4-iodo- rsc.orgnaphthyridine scaffold into polymers, metal-organic frameworks (MOFs), and other functional materials could yield novel materials with unique optical, electronic, and sensory properties.
Exploration of Unconventional Applications: The unique electronic and structural features of this compound may lend themselves to applications that have not yet been considered for the naphthyridine class of compounds. This could include areas such as molecular electronics, photodynamic therapy, or as probes for biological systems.
Q & A
Q. What are the recommended synthetic routes for 1-Chloro-4-iodo-[2,7]naphthyridine, and how can intermediates be stabilized?
Synthesis typically begins with halogenation of the naphthyridine core. Chlorine substitution at position 1 can be achieved via radical chlorination or using POCl₃ under reflux . For iodine introduction at position 4, nucleophilic aromatic substitution (SNAr) with KI in polar aprotic solvents (e.g., DMF) at 80–100°C is effective, though competing side reactions (e.g., dehalogenation) may occur . Stabilizing intermediates like 1-chloro-[2,7]naphthyridine-4-iodide requires inert atmospheres (argon/nitrogen) and low temperatures (0–5°C) to prevent iodine displacement by nucleophiles .
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- NMR : The chlorine and iodine substituents induce distinct deshielding effects. In ¹H NMR, the C8 proton adjacent to iodine shows a downfield shift (δ 9.2–9.5 ppm), while the C3 proton near chlorine resonates at δ 8.6–8.8 ppm .
- X-ray Crystallography : Crystallographic data for analogous compounds (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine) reveal bond angles of ~120° at halogenated positions, confirming sp² hybridization .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns matching Cl (3:1) and I (1:1) .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., rearrangement vs. substitution) affect the synthesis of this compound?
Prolonged heating (>12 hours) during iodine substitution can trigger rearrangements, as seen in 1,3-dichloro-naphthyridines reacting with amines to form diamino derivatives . To suppress this:
Q. What strategies resolve contradictions in reported biological activity data for halogenated naphthyridines?
Discrepancies often arise from substituent electronic effects. For example:
- Electron-Withdrawing Halogens : Iodo groups at position 4 enhance π-stacking with DNA bases, increasing intercalation activity, while chlorine at position 1 may reduce solubility, skewing IC₅₀ values .
- Methodological Calibration : Compare assays using standardized controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .
Q. How can researchers address discrepancies in analytical data (e.g., purity vs. biological efficacy)?
- HPLC-PDA : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities >0.1% .
- Cross-Validation : Pair LC-MS with ¹⁹F NMR (if fluorinated analogs exist) to confirm molecular integrity .
- Bioactivity Mapping : Correlate purity (>95% by HPLC) with in vitro activity; outlier data may indicate undetected stabilizers (e.g., residual DMSO) .
Methodological Considerations
Q. What computational tools predict the reactivity of this compound in cross-coupling reactions?
- DFT Calculations : Gaussian 16 with B3LYP/6-31G* basis sets predicts activation energies for Suzuki-Miyaura coupling. Iodine at C4 shows lower ΔG‡ (~25 kcal/mol) vs. chlorine (~32 kcal/mol) due to better leaving-group ability .
- Docking Studies : AutoDock Vina models interactions with tyrosine kinases, highlighting halogen bonds between iodine and His164 (bond length ~3.1 Å) .
Q. How to optimize reaction selectivity for downstream functionalization (e.g., C-H activation vs. halogen displacement)?
- Directing Groups : Install a pyridyl directing group at C5 to favor C-H arylation over iodine displacement .
- Catalyst Screening : Pd(OAc)₂/XPhos promotes selective C3 functionalization in 1-chloro-4-iodo derivatives, avoiding C4-I bond cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
